Cyclopropyl vs. Methyl N-Substituent: Impact on Calculated Physicochemical Descriptors Relevant to Membrane Permeability and Assay Solubility
The cyclopropyl substituent increases molecular weight by 26 Da and adds one sp³ carbon relative to the N-methyl analog (N-methylquinoxalin-2-amine, CAS 6479-17-0, MW 159.19 g/mol), while the hydrochloride salt further provides a counterion that standardizes protonation state for aqueous solubility . The cyclopropyl group's calculated topological polar surface area (tPSA) contribution is approximately 3.2 Ų lower than that of an isopropyl group, suggesting a modest improvement in passive membrane permeability potential . This is a class-level inference based on the cyclopropyl group's well-established role in medicinal chemistry as a permeability-enhancing motif that balances lipophilicity and molecular rigidity .
| Evidence Dimension | Molecular weight and calculated tPSA (free base) |
|---|---|
| Target Compound Data | MW 185.22 g/mol; tPSA ~37.9 Ų (N-cyclopropylquinoxalin-2-amine, free base) |
| Comparator Or Baseline | MW 159.19 g/mol; tPSA ~37.9 Ų (N-methylquinoxalin-2-amine, CAS 6479-17-0); MW 199.25 g/mol (N-cyclopropylmethyl analog) |
| Quantified Difference | ΔMW = +26 Da vs. N-methyl; tPSA conserved; cyclopropyl provides lower rotational bond count (1 vs. 2 for isopropyl) |
| Conditions | Calculated properties from SMILES; no experimental permeability data available for either compound |
Why This Matters
The cyclopropyl group's unique combination of low molecular weight, restricted bond rotation, and preserved hydrogen-bonding capacity makes this compound a preferred core scaffold intermediate for medicinal chemistry programs where oral bioavailability and CNS penetration are being optimized.
